molecular formula C7H4ClN3O2 B11899343 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

Cat. No.: B11899343
M. Wt: 197.58 g/mol
InChI Key: QKMUJHCDBWPYJY-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound with a fused ring structure.

Preparation Methods

The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives under specific conditions. Industrial production methods may include the use of transition metal catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases and polymerases. It can inhibit the activity of these enzymes, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-4-2-1-3-11(4)10-6(9-5)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMUJHCDBWPYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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